(E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid
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Overview
Description
(E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid and 2-nitrobenzoic acid.
Reduction: Formation of (E)-2-(3,4-dimethoxyphenyl)-3-(2-aminophenyl)prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3,4-dimethoxyphenyl)-3-(2-aminophenyl)prop-2-enoic acid
- (E)-2-(3,4-dimethoxyphenyl)-3-(2-chlorophenyl)prop-2-enoic acid
- (E)-2-(3,4-dimethoxyphenyl)-3-(2-bromophenyl)prop-2-enoic acid
Uniqueness
(E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
93316-94-0 |
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Molecular Formula |
C17H15NO6 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
(E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H15NO6/c1-23-15-8-7-11(10-16(15)24-2)13(17(19)20)9-12-5-3-4-6-14(12)18(21)22/h3-10H,1-2H3,(H,19,20)/b13-9+ |
InChI Key |
OCPAQMFAADQHIT-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O)OC |
Origin of Product |
United States |
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